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Compound of Interest

Compound Name: BMS-196085

Cat. No.: B1667181

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-196085 is a potent and selective full agonist of the human beta-3 (33) adrenergic
receptor, with partial agonist activity at the beta-1 (1) adrenergic receptor.[1][2][3] Developed
by Bristol-Myers Squibb, this compound has been a subject of interest for its potential
therapeutic applications in metabolic disorders, particularly obesity and type 2 diabetes.[2][4]
This technical guide provides an in-depth overview of BMS-196085, including its mechanism of
action, pharmacological properties, and the experimental methodologies used for its
characterization.

Chemical Properties

BMS-196085 is a sulfanilamide derivative.

Property Value
Molecular Formula C24H26F2N205S
Molecular Weight 492.54 g/mol
CAS Number 170686-10-9

Mechanism of Action and Signaling Pathway
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BMS-196085 exerts its effects primarily through the activation of f3-adrenergic receptors,
which are predominantly expressed in adipose tissue. The binding of BMS-196085 to the [33-
adrenergic receptor initiates a signaling cascade that plays a crucial role in lipolysis and
glucose metabolism.[4]

Upon agonist binding, the receptor undergoes a conformational change, leading to the
activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (Gas)
then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine
triphosphate (ATP) to cyclic adenosine monophosphate (cCAMP).[4] The subsequent increase in
intracellular cCAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and
activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade
ultimately results in the breakdown of triglycerides into free fatty acids and glycerol, a process
known as lipolysis.
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Caption: Signaling pathway of BMS-196085 in an adipocyte.
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Pharmacological Properties

The pharmacological profile of BMS-196085 is characterized by its high potency and selectivity
for the 33-adrenergic receptor.

In Vitro Activity

BMS-196085 is a potent full agonist at the human (3-adrenergic receptor with a binding affinity
(Ki) of 21 nM and elicits 95% of the maximum possible activation.[2][3] It also demonstrates
partial agonist activity at the human [31-adrenergic receptor, with 45% activation.[3]

Agonist Activity (%

Receptor Subtype Binding Affinity (Ki) L.
Activation)

Human B3-Adrenergic )

21 nM 95% (Full Agonist)[2][3]
Receptor
Human p1-Adrenergic ) )

Not Reported 45% (Partial Agonist)[3]
Receptor
Human B2-Adrenergic

Not Reported Not Reported

Receptor

Experimental Protocols

The characterization of BMS-196085 involves a series of in vitro and in vivo experiments to
determine its binding affinity, functional activity, and therapeutic potential.

In Vitro Assays
1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is performed to determine the binding affinity of BMS-196085 to different 3-
adrenergic receptor subtypes.

e Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells
stably expressing the human (31, 2, or f3-adrenergic receptor.

e Radioligand: [3H]-CGP12177, a non-selective [3-adrenergic antagonist.
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e Procedure:
o Cell membranes are prepared from the transfected cell lines.

o Afixed concentration of the radioligand is incubated with the cell membranes in the
presence of varying concentrations of BMS-196085.

o Non-specific binding is determined in the presence of a high concentration of a non-
labeled antagonist (e.g., propranolol).

o After incubation, the bound and free radioligand are separated by rapid filtration through
glass fiber filters.

o The radioactivity retained on the filters is measured by liquid scintillation counting.

o The Ki values are calculated from the IC50 values (the concentration of BMS-196085 that
inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
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Caption: Workflow for a radioligand binding assay.
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2. Functional Assay for Agonist Activity (CAMP Accumulation)

This assay measures the ability of BMS-196085 to stimulate the production of cAMP, the
second messenger in the -adrenergic signaling pathway.

e Cell Lines: CHO or HEK293 cells expressing the human 31, 2, or 33-adrenergic receptor.

e Procedure:

[¢]

Cells are seeded in multi-well plates and incubated overnight.

o The cells are then treated with varying concentrations of BMS-196085 in the presence of a
phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of
CAMP.

o After a defined incubation period, the cells are lysed.

o The intracellular cAMP concentration is determined using a competitive immunoassay
(e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET)
based assay.

o The EC50 value (the concentration of BMS-196085 that produces 50% of the maximal
response) is determined from the dose-response curve.
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Caption: Workflow for a cAMP accumulation assay.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1667181?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vivo Models

The therapeutic potential of BMS-196085 for obesity and type 2 diabetes has been evaluated
in various animal models.

1. Diet-Induced Obesity (DIO) Mouse Model
This is a common model to study the effects of anti-obesity compounds.

e Animal Strain: C57BL/6J mice are frequently used as they are prone to developing obesity
on a high-fat diet.

¢ Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a
period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.

o Experimental Design:

[¢]

Obese mice are randomized into treatment and control groups.

o BMS-196085 is administered orally (e.g., via gavage) at various doses daily for a specified
duration.

o Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored
regularly.

o Metabolic parameters such as blood glucose, insulin, and lipid levels are measured at
baseline and at the end of the study.

o Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess
glucose homeostasis and insulin sensitivity.

2. Genetically Diabetic Mouse Models (e.g., db/db mice)

These models have genetic mutations that lead to obesity and type 2 diabetes.

o Animal Strain: db/db mice, which have a mutation in the leptin receptor gene, leading to
hyperphagia, obesity, and severe type 2 diabetes.
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» Experimental Design:
o Diabetic mice are assigned to treatment and control groups.

o BMS-196085 is administered, and the same parameters as in the DIO model are
monitored.

o This model is particularly useful for assessing the direct effects of the compound on
glucose metabolism in a severely diabetic state.

Conclusion

BMS-196085 is a well-characterized, potent, and selective 33-adrenergic agonist with
demonstrated partial agonist activity at the B1l-adrenergic receptor. Its mechanism of action,
centered on the stimulation of adenylyl cyclase and subsequent increase in CAMP, makes it a
valuable tool for studying 3-adrenergic receptor pharmacology and a potential therapeutic
agent for metabolic diseases. The experimental protocols outlined in this guide provide a
framework for the continued investigation and development of this and similar compounds.
Further research to fully elucidate its selectivity profile against the 32-adrenergic receptor and
more extensive in vivo studies will be crucial in defining its therapeutic window and potential
clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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